2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]propanoic acid methyl ester
Overview
Description
2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]propanoic acid methyl ester is an aryl sulfide.
Scientific Research Applications
Chemical Synthesis and Molecular Structure:
- The compound has been utilized in the synthesis of various heterocyclic compounds, such as thiadiazole derivatives. These syntheses often involve reactions with bases, highlighting the compound's reactivity and potential as a building block for more complex structures (Remizov, Pevzner, & Petrov, 2019).
- It has been involved in the creation of new compounds through intramolecular cyclization processes, demonstrating its versatility in organic synthesis (Rufenacht, 1972).
Catalysis:
- The compound has shown utility as a catalyst in various chemical reactions. For instance, it has been used in the synthesis of bis(1H-pyrazol-5-ols) through condensation reactions, indicating its potential in catalyzing organic transformations (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Pharmaceutical Research:
- The compound's derivatives have been explored for potential pharmaceutical applications, particularly as antimycobacterial agents. This demonstrates the potential of these compounds in the development of new drugs for treating diseases like tuberculosis (Foroumadi, Kargar, Sakhteman, Sharifzadeh, Feyzmohammadi, Kazemi, & Shafiee, 2006).
Antimicrobial and Antifungal Applications:
- Research has been conducted on the antimicrobial and antifungal properties of thiadiazole derivatives, indicating the potential of these compounds in developing new antimicrobial agents. This is significant in addressing growing concerns about antibiotic resistance (Sych, Drapak, Suleiman, Rakhimova, Kobzar, Sych, & Perekhoda, 2019).
Material Science and Organometallic Chemistry:
- In the field of material science and organometallic chemistry, derivatives of this compound have been used in the synthesis of copper(I)-olefin complexes. This shows its utility in the design of novel organometallic materials with potential applications in various technological fields (Ardan, Kinzhybalo, Slyvka, Shyyka, Luk Yanov, Lis, & Mys Kiv, 2017).
Properties
IUPAC Name |
methyl 2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S3/c1-3(4(9)10-2)12-6-8-7-5(11)13-6/h3H,1-2H3,(H,7,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFVNXZKMPNLJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NNC(=S)S1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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